molecular formula C20H34O2 B1237235 (2E,6E,10E,13S)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene-1,13-diol CAS No. 75225-31-9

(2E,6E,10E,13S)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene-1,13-diol

Cat. No. B1237235
CAS RN: 75225-31-9
M. Wt: 306.5 g/mol
InChI Key: QYNPSRWEKFVLRS-UYSOGGTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,6E,10E,13S)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene-1,13-diol is a natural product found in Cystoseira brachycarpa and Bifurcaria bifurcata with data available.

Scientific Research Applications

Novel Compounds from Brown Algae

A study identified a novel epoxy-diterpene closely related to (2E,6E,10E,13S)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene-1,13-diol from Bifurcaria bifurcata, a brown alga. This compound was part of a group including eleganolone, epoxy-eleganolone, and eleganediol (Combaut & Piovetti, 1983).

Synthesis of Key Intermediates in Cembranolides

Research demonstrated the synthesis of key intermediates of cembranolides, resembling the structure of the mentioned compound, which are important in various chemical reactions (Wang, Zheng, Gao, & Fan, 2010).

Construction of C2-Symmetric Carotenoids

A study focused on using a similar compound in palladium-catalyzed Suzuki and Stille cross-coupling reactions to construct C2-symmetric carotenoids, such as β,β-carotene and lycopene (Fontán, Vaz, Álvarez, & de Lera, 2013).

Synthesis of Marine Sponge Diterpene

Another research achieved the first synthesis of a diterpene, similar to the compound , from the marine sponge Halichondria sp. This involved a unique synthesis process using allyl cyanate-to-isocyanate rearrangement (Ichikawa, Yamazaki, & Isobe, 1993).

Novel Acyclic Diterpenes from Brown Algae

Research on the brown alga Cystoseira crinita led to the isolation of three acyclic diterpenes, one of which has a structure similar to the specified compound (Amico, Oriente, Piattelli, Ruberto, & Tringali, 1981).

Facile Syntheses of Digeranyl

A study conducted the facile synthesis of digeranyl, a compound structurally related to (2E,6E,10E,13S)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene-1,13-diol, from geraniol, demonstrating its potential in organic synthesis (Nakagawa, Shimoda, Izumi, & Hirata, 2000).

Secretions of Male Bombus Species

The labial gland secretions of male Bombus species contained a compound similar to the one , indicating its biological role in insect species (Bertsch, Schweer, & Titze, 2008).

Photodegradation of Chlorophyll Phytyl Chain

A study identified compounds resulting from the photooxidation of the chlorophyll phytyl chain during senescence in plants, which are structurally related to the mentioned compound (Rontani, Cuny, & Grossi, 1996).

properties

CAS RN

75225-31-9

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(2E,6E,10E,13S)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene-1,13-diol

InChI

InChI=1S/C20H34O2/c1-16(2)14-20(22)15-19(5)11-7-9-17(3)8-6-10-18(4)12-13-21/h8,11-12,14,20-22H,6-7,9-10,13,15H2,1-5H3/b17-8+,18-12+,19-11+/t20-/m1/s1

InChI Key

QYNPSRWEKFVLRS-UYSOGGTPSA-N

Isomeric SMILES

CC(=C[C@H](C/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)O)C

SMILES

CC(=CC(CC(=CCCC(=CCCC(=CCO)C)C)C)O)C

Canonical SMILES

CC(=CC(CC(=CCCC(=CCCC(=CCO)C)C)C)O)C

synonyms

elegandiol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,6E,10E,13S)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene-1,13-diol
Reactant of Route 2
(2E,6E,10E,13S)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene-1,13-diol
Reactant of Route 3
(2E,6E,10E,13S)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene-1,13-diol
Reactant of Route 4
(2E,6E,10E,13S)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene-1,13-diol
Reactant of Route 5
(2E,6E,10E,13S)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene-1,13-diol
Reactant of Route 6
(2E,6E,10E,13S)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene-1,13-diol

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